molecular formula C19H19N3O6S B2972425 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1026693-93-5

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No. B2972425
CAS RN: 1026693-93-5
M. Wt: 417.44
InChI Key: WDIRPUGFOFRESN-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide” is a compound that has been synthesized and characterized in various studies . It is a colorless oil .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The synthesis process involves a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques . The molecules are held together by intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . It is a semisolid with a yield of 64% . Its IR (KBr) ν max /cm −1 is 3434.1, 2892.1, 2775.0, 1250.4 .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Future Directions

The future directions for research on this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Mechanism of Action

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c23-18(20-11-13-2-7-16-17(10-13)28-12-27-16)19(24)21-14-3-5-15(6-4-14)22-8-1-9-29(22,25)26/h2-7,10H,1,8-9,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIRPUGFOFRESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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